molecular formula C7H15NO2 B2840591 5-(Dimethylamino)pentanoic Acid CAS No. 89855-60-7

5-(Dimethylamino)pentanoic Acid

Cat. No. B2840591
CAS RN: 89855-60-7
M. Wt: 145.202
InChI Key: UYZSNVLEDLCWGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of 5-(Dimethylamino)pentanoic Acid is C7H15NO2 . The molecular weight is 145.2 g/mol . The structure of the molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together. The 5-(Dimethylamino)pentanoic Acid molecule contains a total of 24 bond(s). There are 9 non-H bond(s), 1 multiple bond(s), 5 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) .


Physical And Chemical Properties Analysis

5-(Dimethylamino)pentanoic Acid is a solid at room temperature . It has a molecular weight of 145.2 g/mol . The compound is sealed in dry storage at room temperature .

Safety And Hazards

5-(Dimethylamino)pentanoic Acid is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-(dimethylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-8(2)6-4-3-5-7(9)10/h3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZSNVLEDLCWGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Dimethylamino)pentanoic Acid

Synthesis routes and methods I

Procedure details

To a solution of 5-(dimethylamino)benzyl pentanoate (0.79 g, 33.6 mmol) in anhydrous ethyl acetate (20 mL) under nitrogen at room temperature was added 10% palladium on carbon (250 mg). The solution was stirred vigorously under a hydrogen atmosphere. After 16 hours additional palladium on carbon (100 mg) was added to encourage the reaction, and at 24 hours hydrogen gas was bubbled through the solution. At 40 hours the solution was filtered through celite and concentrated in vacuo to dryness to afford the product as a yellow oil (295 mg, 60.4%).
Name
5-(dimethylamino)benzyl pentanoate
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step Two
Yield
60.4%

Synthesis routes and methods II

Procedure details

Bromovaleric acid (2 g) was dissolved in aqueous solution of dimethylamine and stirred at room temperature overnight. The solvent was removed on a rotovap and the residue treated with an aqueous solution containing one equivalent of sodium bicarbonate. The solvent was removed, the residue suspended in ethanol and filtered. The solvent was removed from the filtrate and the residue suspended in methylene chloride and suspended again. After filtration, removal of the solvent from the filtrate yielded an oil (1.3 g) that slowly crystallized on storage.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

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